SERD Degradation Potency: Fluoropropyl Chain vs. Cinnamic Acid Side Chain in MCF-7 Breast Cancer Cells
In the SAR439859 discovery program, the final compound incorporating the (3S)-1-(3-fluoropropyl)pyrrolidin-3-ol fragment exhibited an ERα degradation EC50 of 0.2 nM in MCF-7 cells [1]. This compares favorably to the clinical SERD fulvestrant, which shows an EC50 of 0.5–1.0 nM in the same assay under identical conditions, representing a 2.5- to 5-fold improvement [1]. The fluoropropyl pyrrolidine side chain was explicitly identified as the driver of this enhanced degradation potency relative to earlier SERD leads bearing a cinnamic acid side chain, which displayed EC50 values in the 5–50 nM range [1].
| Evidence Dimension | ERα degradation potency (EC50) in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 0.2 nM (SAR439859 incorporating the 1-(3-fluoropropyl)pyrrolidin-3-ol fragment) |
| Comparator Or Baseline | Fulvestrant: 0.5–1.0 nM; earlier cinnamic acid SERD leads: 5–50 nM |
| Quantified Difference | 2.5–5× more potent than fulvestrant; 25–250× more potent than cinnamic acid leads |
| Conditions | MCF-7 ER+ breast cancer cell line; ERα degradation measured by Western blot or ELISA |
Why This Matters
A 2.5- to 250-fold improvement in degradation potency directly translates to lower effective doses, reduced off-target burden, and a wider therapeutic window, making this building block essential for competitive SERD development.
- [1] El-Ahmad Y, Tabart M, Halley F, et al. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. J Med Chem. 2020;63(2):512-528. View Source
